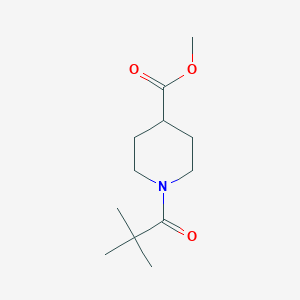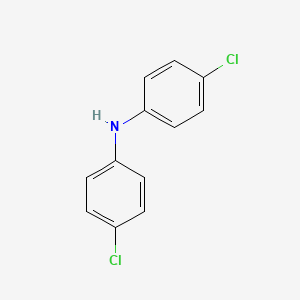
Bis(4-chlorphenyl)amin
Übersicht
Beschreibung
Bis(p-chlorophenyl)amine is a chemical compound with the molecular formula C12H9Cl2N . It is not well-defined in the databases of the European Chemicals Agency (ECHA) .
Molecular Structure Analysis
The molecular structure of Bis(p-chlorophenyl)amine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Wissenschaftliche Forschungsanwendungen
Chromatographie und Massenspektrometrie
Bis(4-chlorphenyl)amin: wird in der Chromatographie und der Massenspektrometrie als Standard- oder Referenzverbindung verwendet, da es eine stabile molekulare Struktur aufweist. Es hilft bei der Kalibrierung von Geräten und stellt die Genauigkeit der analytischen Ergebnisse sicher. Diese Anwendung ist entscheidend für die Qualitätskontrolle in der Pharmaindustrie und bei Umweltanalysen .
Polymersynthese
Diese Verbindung dient als Monomer bei der Synthese von spezialisierten Polymeren. Seine chlorierten Phenylringe bieten reaktive Stellen für die Polymerisation, was zu Materialien mit spezifischen Eigenschaften wie erhöhter thermischer Stabilität und chemischer Beständigkeit führt, die bei der Herstellung von Hochleistungskunststoffen von Wert sind .
Härtungsmittel für Epoxidharze
Im Bereich der Materialwissenschaften wird This compound als Härtungsmittel für Epoxidharze verwendet. Die Aminogruppe reagiert mit der Epoxidgruppe unter Bildung eines vernetzten Netzwerks, was zu einem gehärteten Material mit verbesserter mechanischer Festigkeit und chemischer Beständigkeit führt, das sich für Beschichtungen und Elektronikeinkapselungen eignet .
Formulierungen von Benzinreinigern
Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Aufnahme in Formulierungen von Benzinreinigern. Es hilft bei der Reinigung und Verhinderung von Ablagerungen in Einspritzdüsen und Vergasern, verbessert die Motorleistung und reduziert die Emissionen .
Organische Synthese
This compound: wird als Reagenz in der organischen Synthese eingesetzt, insbesondere beim Aufbau komplexer Moleküle. Seine Anwesenheit kann die Einführung von Chlorphenylgruppen in Zielmoleküle erleichtern, was ein wertvoller Schritt bei der Synthese von Pharmazeutika und Agrochemikalien ist .
Katalyse
Forscher haben die Verwendung von This compound in der Katalyse untersucht. Seine Aminogruppe kann als Ligand wirken und an Metalle binden und Komplexe bilden, die verschiedene chemische Reaktionen katalysieren, einschließlich Polymerisationen und Oxidationen. Diese Anwendung ist von Bedeutung für die Entwicklung effizienterer und nachhaltigerer industrieller Prozesse .
Photovoltaikmaterialien
Aufgrund seiner elektronischen Eigenschaften wird This compound für die Verwendung in Photovoltaikmaterialien untersucht. Es kann in organischen Solarzellen als Elektronendonor fungieren und zur Umwandlung von Sonnenenergie in elektrische Energie beitragen. Diese Forschung ist Teil des Bemühens, erneuerbare Energietechnologien zu schaffen .
Biochemische Forschung
In der biochemischen Forschung wird This compound auf seine Wechselwirkung mit biologischen Molekülen untersucht. Es kann als Sonde verwendet werden, um das Verhalten von Proteinen und Enzymen zu verstehen, insbesondere derer, die mit aromatischen Verbindungen interagieren. Dieses Wissen ist unerlässlich für die Wirkstoffforschung und das Verständnis von Krankheitsmechanismen .
Wirkmechanismus
Target of Action
Bis(4-chlorophenyl)amine, also known as Bis(p-chlorophenyl)amine, is a chemical compound with the formula C12H9Cl2N
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The compound’s lipophilicity (Log Po/w) is 2.74 (iLOGP), 4.72 (XLOGP3), 4.74 (WLOGP), 4.41 (MLOGP), and 3.98 (SILICOS-IT) .
Action Environment
The action of Bis(4-chlorophenyl)amine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . Other factors such as pH, temperature, and the presence of other compounds can also affect its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Bis(4-chlorophenyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions can affect the metabolism of other compounds and influence various biochemical pathways. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and altering the metabolic processes they regulate.
Cellular Effects
Bis(4-chlorophenyl)amine has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in detoxification processes and stress responses . Additionally, bis(4-chlorophenyl)amine can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.
Molecular Mechanism
The mechanism of action of bis(4-chlorophenyl)amine at the molecular level involves several key interactions. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, the binding of bis(4-chlorophenyl)amine to cytochrome P450 enzymes results in the inhibition of their catalytic activity, which can alter the metabolism of other compounds and affect cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(4-chlorophenyl)amine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that bis(4-chlorophenyl)amine is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to bis(4-chlorophenyl)amine in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of bis(4-chlorophenyl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of bis(4-chlorophenyl)amine can cause liver toxicity and other adverse effects in animal models . These threshold effects highlight the importance of dosage considerations in the study of this compound’s biochemical properties.
Metabolic Pathways
Bis(4-chlorophenyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . This inhibition can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of bis(4-chlorophenyl)amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Studies have shown that bis(4-chlorophenyl)amine can accumulate in certain tissues, such as the liver, where it exerts its biochemical effects . The localization and accumulation of the compound can influence its activity and function within cells.
Subcellular Localization
The subcellular localization of bis(4-chlorophenyl)amine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, bis(4-chlorophenyl)amine has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and affects their activity . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-chlorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHWAPQEXRZRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283792 | |
| Record name | Bis(p-chlorophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-04-5 | |
| Record name | Bis(p-chlorophenyl)amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(p-chlorophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

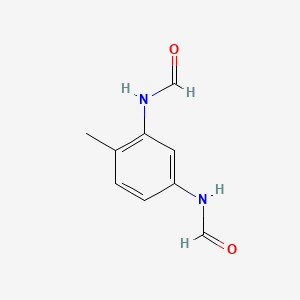
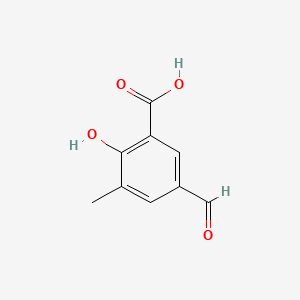
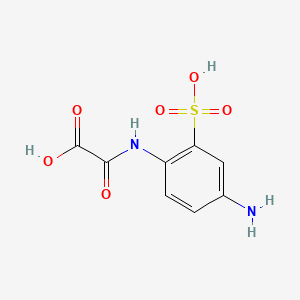
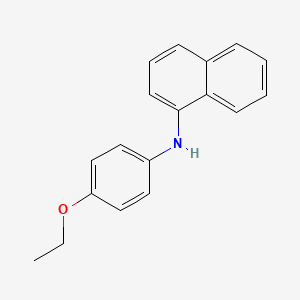
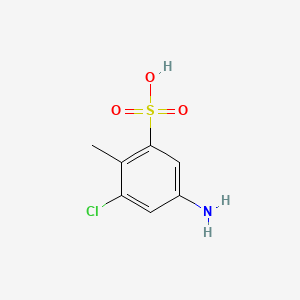




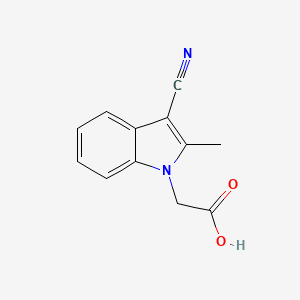
![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
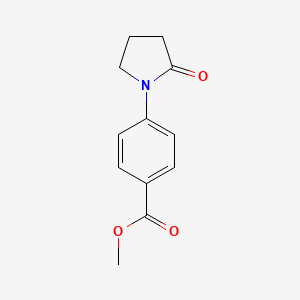
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)
